molecular formula C19H19N3O2S B2736091 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1798674-54-0

1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2736091
M. Wt: 353.44
InChI Key: CDOGYGOPYYOGDI-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as ETP-46464, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. This compound was first synthesized in 2010 by researchers at Eisai Co., Ltd. and has since been the subject of numerous studies exploring its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Biochemical Evaluation

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a similar structural motif to 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, was synthesized to optimize the spacer length between pharmacophoric moieties. These compounds were assessed for antiacetylcholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's. The research demonstrated that flexible spacers are compatible with high inhibitory activities, suggesting that 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea could have similar applications due to its structural analogies (Vidaluc et al., 1995).

Organic Chemistry and Reactivity

The reactivity of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate was studied, producing various derivatives, including urea compounds. This research offers insights into the chemical behavior of alkoxypyrimidine and its potential in creating new chemical entities. The findings may contribute to understanding the reactivity patterns of similar urea derivatives, such as 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, and their applications in developing new pharmacological agents (Yamanaka et al., 1979).

Molecular Engineering and Nonlinear Optics

Research into the molecular complexation of new materials for quadratic nonlinear optical behavior investigated molecular complexes with potential for second harmonic generation (SHG) activity. This study demonstrates the utility of certain urea derivatives in the crystal engineering of noncentrosymmetric structures, which are crucial for nonlinear optics applications. This suggests that compounds like 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea might be explored for their potential in similar applications, contributing to the development of materials with novel optical properties (Muthuraman et al., 2001).

Anticancer Research

A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including structures analogous to 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study highlights the significance of diaryl ureas in medicinal chemistry, particularly as potential BRAF inhibitors, suggesting the utility of 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea derivatives in anticancer research (Feng et al., 2020).

Future Directions

Given the lack of information on this compound, future research could focus on its synthesis, properties, and potential applications. For instance, if it shares similarities with boronic acids and their esters, it could potentially be explored for use in drug design and delivery .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-18-5-3-17(4-6-18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-25-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOGYGOPYYOGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

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